N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is a synthetic compound that has garnered attention for its potential applications in the field of virology, particularly as an inhibitor of human immunodeficiency virus type 1 (HIV-1). This compound is classified as an oxalamide derivative and is characterized by its unique structural features which contribute to its biological activity.
The compound was identified through database screening techniques aimed at discovering new classes of HIV-1 entry inhibitors. It belongs to a category of compounds that target the viral entry process by preventing the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on host cells. The identification of this compound was part of a broader effort to develop therapeutics that can effectively block HIV infection without interfering with other stages of the viral life cycle .
The synthesis of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide involves several steps, typically starting from commercially available precursors. The synthesis pathway may include:
These methods are often optimized for yield and purity, ensuring that the final product retains its bioactivity against HIV-1 .
The molecular formula for N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is C₁₇H₂₅N₃O₂. The structure features:
The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to confirm its conformation in solution or solid state .
N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide primarily participates in reactions that involve:
These reactions highlight its potential as a therapeutic agent against HIV-1 by targeting early stages of infection rather than later replication processes .
The mechanism of action for N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide involves:
This targeted approach could lead to fewer side effects compared to broader-spectrum antiviral agents.
N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .
N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide has significant potential applications in scientific research and medicine:
The rational design of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide derivatives focuses on disrupting the critical interaction between the Human Immunodeficiency Virus Type 1 envelope glycoprotein 120 and the host cellular receptor, Cluster of Differentiation 4. This interaction represents the initial step in viral entry and establishes glycoprotein 120 as a high-priority therapeutic target. The structural basis for inhibitor design centers on the "Phe43 cavity" within glycoprotein 120—a hydrophobic depression that accommodates the phenylalanine 43 residue of Cluster of Differentiation 4 during receptor engagement. This cavity possesses distinct subsites amenable to small-molecule occupation: (1) a deep hydrophobic pocket ideally suited for rigid polyalicyclic systems; (2) a negatively charged region favoring cationic groups; and (3) solvent-exposed regions tolerant to polar substitutions [1] [8].
Rational optimization of the oxalamide-based scaffold has systematically explored modifications across three molecular regions:
Table 1: Rational Design Strategies for Oxalamide-Based Glycoprotein 120 Inhibitors
| Molecular Region | Initial Lead (e.g., NBD-556) | Optimization Strategy | Structural Impact |
|---|---|---|---|
| Region I (Aryl) | 4-Chlorophenyl | Heteroaryl substitution (pyridyl); bioisosteric replacement (thiophene, indole); para-fluoro/methoxy extensions | Enhanced hydrophobic packing; reduced metabolic dehalogenation; improved solubility |
| Region II (Linker) | Oxalamide (-NH-C(O)-C(O)-NH-) | N-methylation; thiocarbonyl substitution; α-carbon branching | Maintained critical H-bond network; minor modifications reduced potency |
| Region III (Amine) | 2,2,6,6-Tetramethylpiperidin-4-yl | Scaffold hopping to thiazole-piperidine hybrids; bicyclic amine systems | Improved cavity occupancy; converted agonist to antagonist function; better cytotoxicity profile |
A pivotal breakthrough emerged from addressing the intrinsic agonist activity of early leads (e.g., NBD-556)—wherein inhibitor binding paradoxically enhanced glycoprotein 120 affinity for coreceptor binding. Structural analyses revealed that agonist behavior stemmed from insufficient occupation of the Phe43 cavity entrance, permitting residual glycoprotein 120 flexibility. Introduction of sterically demanding substituents in Region III (e.g., (4-methyl-2-(piperidin-2-ylmethyl)thiazol-5-yl)methanol in NBD-11021) effectively "plugged" this cavity entrance, locking glycoprotein 120 in a closed conformation incapable of coreceptor engagement. This converted the pharmacological profile from agonist to pure antagonist [8].
The discovery of the N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide pharmacophore originated from sophisticated database mining approaches targeting the glycoprotein 120-Cluster of Differentiation 4 interface. Virtual screening protocols employed:
This multi-pronged computational strategy yielded NBD-556 and NBD-557 as primary hits—characterized by a central oxalamide bridge connecting a para-substituted phenyl ring (chloro or bromo, respectively) and a sterically encumbered 2,2,6,6-tetramethylpiperidin-4-yl moiety. Functional validation confirmed their mechanism: both compounds inhibited glycoprotein 120-Cluster of Differentiation 4 binding with half-maximal inhibitory concentration values in the low micromolar range (1-5 μM), as quantified by surface plasmon resonance spectroscopy. Critically, direct binding assays demonstrated interaction with glycoprotein 120 (dissociation constant ≈ 1-10 μM) but not soluble Cluster of Differentiation 4, confirming target specificity [2] [3] [6].
Biological profiling revealed broad-spectrum activity:
Table 2: Characterization of Lead Oxalamide Compounds NBD-556 and NBD-557
| Property | NBD-556 | NBD-557 | Significance |
|---|---|---|---|
| Chemical Structure | N-(4-Chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide | N-(4-Bromophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide | Halogenated aryl enhances hydrophobic contact |
| gp120 Binding (SPR) | Yes (Kd ~1-10 μM) | Yes (Kd ~1-10 μM) | Confirms direct target engagement |
| CD4 Binding Inhibition | IC50 ~1-5 μM | IC50 ~1-5 μM | Mechanistic validation |
| Antiviral Activity (EC50) | 5-15 μM (multiple strains) | 5-15 μM (multiple strains) | Broad-spectrum inhibition |
| Coreceptor Specificity | Equivalent X4/R5 inhibition | Equivalent X4/R5 inhibition | Tropism-independent mechanism |
Despite promising initial activity, NBD-556 and NBD-557 exhibited limitations driving medicinal chemistry optimization: modest antiviral potency (half-maximal effective concentration = 5–15 μM), pharmacokinetic challenges (e.g., metabolic instability of the piperidine ring), and partial agonist activity—potentiating infection in Cluster of Differentiation 4-negative cells expressing coreceptors. Three generations of optimization addressed these issues:
First-Generation Optimization (Potency Enhancement)
Second-Generation Optimization (Agonist-to-Antagonist Conversion)A critical breakthrough emerged with structural characterization of agonist-bound glycoprotein 120, revealing incomplete occupation of the Phe43 cavity. This guided:
Third-Generation Optimization (Dual Targeting & Hybrid Inhibitors)Recent innovations transcend glycoprotein 120 monotherapy:
Table 3: Evolution of Oxalamide-Based Inhibitors Across Generations
| Generation | Representative Compound | Key Structural Features | Antiviral Potency (EC50) | Critical Advancement |
|---|---|---|---|---|
| Lead | NBD-556 | 4-Cl-phenyl; oxalamide; TMP | 5-15 μM | Proof-of-concept; broad tropism coverage |
| First | Piperidine-scaffold analogs | Bicyclic amines; para-CN phenyl | 1-5 μM | 3-5x potency gain |
| Second | NBD-11021 | 4-Cl-phenyl; pyrrole linker; thiazole-piperidine | 0.2-0.5 μM | Pure antagonist profile; 20x potency gain |
| Third | NBD-14270 | Pyridyl-heteroaryl; methyl-pyrrole; optimized amine | <0.1 μM | Picomolar affinity; resistance resilience |
| Third | FD028 | FD016 (glycoprotein 120 binder) + FD017 (glycoprotein 41 binder) | Low nM inactivation | Dual-target virion inactivation |
The trajectory of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide optimization illustrates core principles in antiviral drug design: leveraging structural biology for target-informed chemistry, transforming screening hits to clinical candidates via iterative scaffold refinement, and pioneering multi-target strategies to overcome resistance. While clinical translation remains ongoing, these compounds provide invaluable chemical probes for glycoprotein 120 biology and exemplify rational anti-entry inhibitor development [1] [7] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6